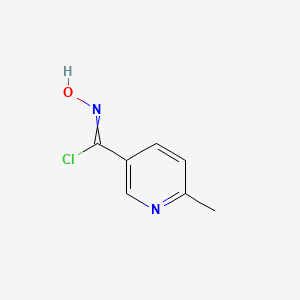
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The presence of the hydroxamic acid moiety in this compound allows it to interact with metal ions such as iron and zinc, which is crucial for its functionality in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methylnicotinic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as imidazole, aniline, and sodium azide are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines or hydroxylamines.
Substitution: N-hydroxycarboximidoyl azide and other substituted derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to chelate metal ions and inhibit enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes by binding to the metal ions required for their activity. The compound can inhibit enzymes such as metalloproteases, which play a role in various biological processes. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes with the metal ions, thereby inhibiting their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-6-methyluracil-5-carboximidoyl chloride: Similar in structure but differs in the position of the functional groups.
N-hydroxy-6-methylnicotinamide: Lacks the chloride group, affecting its reactivity and applications.
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride: Similar backbone but different substitution pattern.
Uniqueness
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to chelate metal ions and participate in various chemical reactions makes it valuable in multiple fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3 |
Clave InChI |
PZOSDSHXQGYHML-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(=NO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
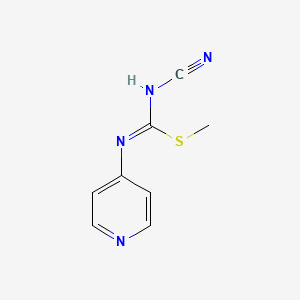
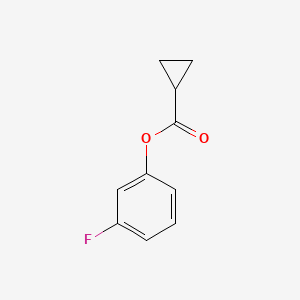
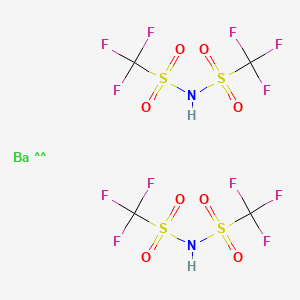
![1-N-(2-hydroxyethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8381049.png)
![2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid](/img/structure/B8381056.png)
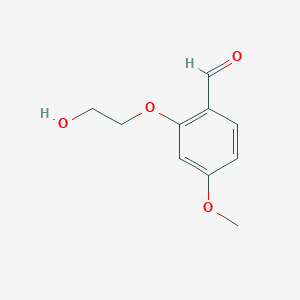
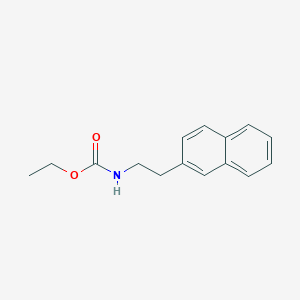
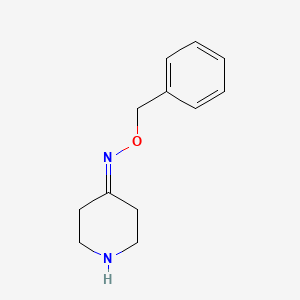
![4-[(cyclohexylamino)methyl]-3,3-diphenyldihydro-2(3H)-furanone](/img/structure/B8381092.png)
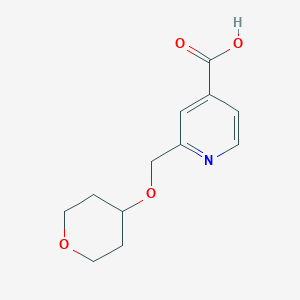
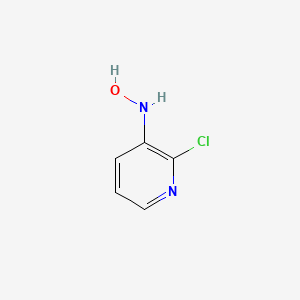
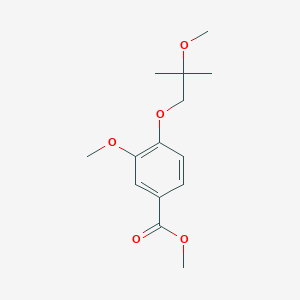
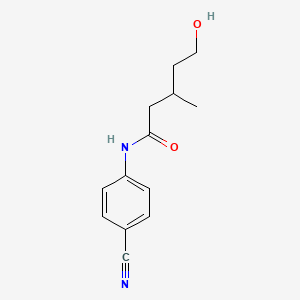
![2-Amino-3-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8381130.png)
